3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2OS2/c19-11-7-5-10(6-8-11)13-9-24-18(21-13)22-17(23)16-15(20)12-3-1-2-4-14(12)25-16/h1-9H,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJTUMVROVUPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiophene core followed by the introduction of the thiazole ring and chlorinated phenyl groups. Key steps may involve:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Chlorination: Introduction of chlorine atoms can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acids under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may interfere with signaling pathways involved in cell growth and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
- 3-chloro-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Uniqueness
3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and thiazole groups enhances its potential as a versatile compound in various applications.
Biological Activity
3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, highlighting relevant studies, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring, a benzothiophene moiety, and a chlorophenyl substituent. Its molecular formula is , with a molecular weight of approximately 303.79 g/mol. The presence of chlorine atoms enhances its lipophilicity and biological interaction potential.
Biological Activity Overview
This compound exhibits diverse biological activities:
1. Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably:
- Caco-2 Cells : The compound demonstrated significant cytotoxicity, reducing cell viability by 39.8% compared to untreated controls (p < 0.001) .
- A549 Cells : Limited activity was observed against A549 lung cancer cells, indicating selective efficacy towards certain cancer types .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | Viability (%) | Significance (p-value) |
|---|---|---|
| Caco-2 | 39.8 | <0.001 |
| A549 | 101.4 | N/A |
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies indicate that it can inhibit the growth of various Gram-positive and Gram-negative bacteria, showcasing potential as an antimicrobial agent .
The biological activities of this compound are believed to be linked to its ability to interact with specific cellular targets:
- Inhibition of DNA Synthesis : The compound may disrupt DNA replication in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in the G2/M phase, contributing to its anticancer effects .
Structure-Activity Relationship (SAR)
The presence of the thiazole and benzothiophene rings is crucial for the biological activity observed in this compound. Modifications in these structures can significantly alter potency:
- Chlorine Substituents : The introduction of chlorine atoms enhances biological activity by increasing lipophilicity and improving receptor binding .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Caco-2 Cells : A comprehensive study demonstrated that structural modifications could enhance anticancer activity against Caco-2 cells while maintaining low toxicity in normal cells .
- Antimicrobial Evaluation : In vitro tests indicated effective inhibition against pathogenic strains, suggesting its potential use in treating infections .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiophene core followed by coupling with the thiazole moiety. Key steps include:
- Cyclization of 2-aminothiophenol derivatives with aldehydes to form the thiazole ring .
- Carboxamide bond formation via coupling reactions (e.g., using EDCI/HOBt or DCC as coupling agents) under controlled temperatures (60–80°C) and inert atmospheres .
- Critical parameters: Solvent choice (DMF or THF), reaction time (12–24 hrs), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring by TLC .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer : Structural validation relies on:
- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and substituent positions. For example, the thiazole protons resonate at δ 7.2–8.1 ppm, while benzothiophene protons appear at δ 7.5–8.3 ppm .
- IR Spectroscopy : Peaks at 1650–1680 cm (amide C=O stretch) and 680–720 cm (C-Cl stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 415.01) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screening focuses on:
- Antimicrobial Assays : Broth microdilution (MIC values against S. aureus and E. coli) and zone-of-inhibition tests .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC values for HepG2 or MCF-7 cells) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., MAPK1) using fluorescence-based ADP-Glo™ kits .
Advanced Research Questions
Q. How does the substitution pattern (e.g., chlorophenyl vs. fluorophenyl) influence biological activity and target binding?
- Methodological Answer : Comparative SAR studies involve:
- Molecular Docking : Using AutoDock Vina to analyze binding affinities to targets like MAPK1. Chlorophenyl derivatives show stronger hydrophobic interactions than fluorophenyl analogs (ΔG = -9.2 vs. -8.5 kcal/mol) .
- In Vitro Validation : Testing against isogenic cell lines with target overexpression (e.g., MAPK1-KO vs. WT) to confirm specificity .
Q. What computational methods are recommended to predict pharmacokinetic properties and toxicity?
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software:
- Refinement parameters: R1 < 0.05, wR2 < 0.10.
- Key metrics: Bond lengths (C-Cl = 1.73 Å), dihedral angles (thiazole-benzothiophene = 12.3°) .
- Challenges: Polymorphism risks require controlled crystallization (slow evaporation in DMSO/water) .
Q. What strategies address contradictory bioactivity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values using standardized protocols (e.g., 72-hour exposure vs. 48-hour).
- Assay Interference Checks : Test thiazole autofluorescence in fluorometric assays (e.g., λex/λem = 350/450 nm) .
- Meta-Analysis : Compare datasets via ANOVA (p < 0.05) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
